molecular formula C12H14ClNO5S B441440 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 315711-15-0

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B441440
CAS No.: 315711-15-0
M. Wt: 319.76g/mol
InChI Key: VEQUKVQGKYHUIC-UHFFFAOYSA-N
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Description

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes multiple functional groups such as dimethyl, chloropropanamido, and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dimethyl-3-methylthiophene.

    Introduction of the Chloropropanamido Group: This step involves the reaction of the thiophene derivative with 3-chloropropanoyl chloride in the presence of a base, such as triethylamine, to form the chloropropanamido group.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol or another alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanamido group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioethers.

Scientific Research Applications

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiophene-3-carboxylate: Lacks the chloropropanamido group, resulting in different chemical properties and reactivity.

    3-Methylthiophene-2,4-dicarboxylate: Lacks the dimethyl and chloropropanamido groups, leading to variations in its applications and reactivity.

    5-(3-Chloropropanamido)-2,4-dimethylthiophene: Similar structure but without the dicarboxylate ester groups, affecting its solubility and chemical behavior.

Uniqueness

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and amido groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 5-(3-chloropropanoylamino)-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQUKVQGKYHUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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